molecular formula C22H28N6O2 B2547573 3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 887030-18-4

3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No. B2547573
CAS RN: 887030-18-4
M. Wt: 408.506
InChI Key: JLQRHCJVWSYTIG-UHFFFAOYSA-N
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Description

The compound of interest, 3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione, is a complex molecule that appears to be related to the family of piperazine-diones. Piperazine-diones, also known as diketopiperazines, are the smallest cyclic peptides and are recognized for their presence in several natural products with therapeutic properties, including antitumor and hypolipidemic activities .

Synthesis Analysis

The synthesis of related piperazine-diones typically begins with readily available alpha-amino acids. For example, the synthesis of 2,6-bridged piperazine-3-ones involves the activation of a lactam carbonyl, selective reduction, and treatment with protic acid to generate an N-acyliminium ion, which is then trapped by a nucleophilic side chain . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies may be applicable.

Molecular Structure Analysis

The molecular structure of piperazine-diones can be confirmed through various analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and X-ray crystallography . These techniques help in elucidating the arrangement of atoms within the molecule and confirming the presence of specific functional groups, which is crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Piperazine-diones can participate in a variety of chemical reactions due to their functional groups. The presence of a piperazine ring, for instance, allows for the formation of hydrogen-bonding networks, which can be studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques . The reactivity of the compound can also be influenced by substituents on the piperazine ring, as seen in the synthesis of 2,6-bridged piperazine-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-diones are influenced by their molecular structure. For instance, the presence of polymorphic crystalline forms can affect the solubility and stability of the compound . The pharmacological activity of related compounds, such as their affinity to serotonin receptors, can also be indicative of their chemical properties and potential therapeutic applications . Additionally, the pharmacokinetic parameters, such as bioavailability, can be determined through biopharmaceutical studies .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis and evaluation of purine connected piperazine derivatives have demonstrated their potential as potent inhibitors of Mycobacterium tuberculosis, offering insights into their antiproliferative effects and providing a foundation for future antituberculosis drug development (Konduri et al., 2020).

Antimicrobial and Antiviral Applications

  • Novel piperazine substituted naphthalimide compounds have been explored for their luminescent properties and photo-induced electron transfer, highlighting their utility in biochemical applications and potential therapeutic uses (Gan et al., 2003).

Anticancer Research

  • Piperazine derivatives have shown promising antiproliferative and erythroid differentiation effects against K-562 human chronic myelogenous leukemia, underscoring their potential in cancer therapy (Saab et al., 2013).

Cardiovascular Applications

  • Compounds structurally related to the mentioned molecule have been tested for their cardiovascular activity, including antiarrhythmic and hypotensive effects, indicating their potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Synthesis and Chemical Properties

  • The synthesis of diketopiperazine derivatives from marine-derived actinomycete and their modest antivirus activity against influenza A virus highlight the ongoing search for new, natural-source antiviral agents (Wang et al., 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. As a purine derivative, it might interact with enzymes or receptors that recognize purine structures .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

properties

IUPAC Name

3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15(2)13-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)14-17-7-5-16(3)6-8-17/h5-8H,1,9-14H2,2-4H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQRHCJVWSYTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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